molecular formula C6H4Cl2O4S B1214132 3,5-Dichloro-2-hydroxybenzenesulfonic acid CAS No. 26281-43-6

3,5-Dichloro-2-hydroxybenzenesulfonic acid

Cat. No. B1214132
CAS RN: 26281-43-6
M. Wt: 243.06 g/mol
InChI Key: LWKJNIMGNUTZOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the specific synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonic acid is not directly detailed in the provided literature, related compounds, such as 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, have been synthesized and studied. These syntheses often involve complex reactions where the precise conditions, such as temperature, solvents, and catalysts, significantly affect the yield and purity of the product (Pisareva et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Dichloro-2-hydroxybenzenesulfonic acid, like 2-hydroxy-4-methylbenzenesulfonic acid dihydrate, reveals a complex geometry often influenced by the presence of various functional groups. These structures are typically characterized using techniques such as X-ray diffraction and vibrational spectroscopy, which provide detailed information about the atomic arrangement and the distances between atoms (Pisareva et al., 2010).

Chemical Reactions and Properties

The reactivity of 3,5-Dichloro-2-hydroxybenzenesulfonic acid is influenced by its functional groups. The hydroxy and sulfonic acid groups can participate in various chemical reactions, such as esterification, sulfonation, and others. Studies on related compounds highlight the role of these functional groups in determining the chemical behavior of such molecules (Koposov et al., 2006).

Physical Properties Analysis

The physical properties of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, including its solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are often studied using techniques like thermal analysis, solubility tests, and crystallography. The physical characteristics are significantly affected by the molecular structure and the presence of functional groups (Wu et al., 2009).

Chemical Properties Analysis

The chemical properties of 3,5-Dichloro-2-hydroxybenzenesulfonic acid, such as its acidity, reactivity towards nucleophiles, and electrophiles, are defined by its molecular structure. The presence of electron-withdrawing chloro groups and electron-donating hydroxy groups adjacent to the sulfonic acid moiety can influence its reactivity and interactions with other molecules. Detailed studies on these interactions and reactivities can provide insights into the compound's behavior in various chemical environments (Fossati et al., 1980).

Scientific Research Applications

1. Chromogenic System for Measuring Hydrogen Peroxide

3,5-Dichloro-2-hydroxybenzenesulfonic acid is utilized in a chromogenic system for measuring hydrogen peroxide, particularly in the enzymatic uric acid assay. This system is noted for its reliability, simplicity, rapidity, and suitability for both manual and automated procedures. It was notably developed for the Sera-Pak line of clinical chemistry reagents and used in various countries globally. This development improved upon previous methods for uric acid assay by addressing issues like the lack of direct assay in small samples, long incubation times, and false negatives (Fossati & Prencipe, 2010).

2. Application in Chemical Synthesis

The compound has been used in the chemical synthesis of various chlorohydroxybenzenesulfonyl derivatives. These derivatives are synthesized through reactions with chlorosulfonic acid and are of interest due to their potential as herbicides. Their spectral characteristics, especially in infrared and nuclear magnetic resonance (NMR) spectroscopy, are also noteworthy (Cremlyn & Cronje, 1979).

3. Studying Tautomerism and Solvatochromism

In the field of molecular liquids, 3,5-Dichloro-2-hydroxybenzenesulfonic acid derivatives have been synthesized and characterized to study phenomena like tautomerism and solvatochromism. These studies use advanced techniques like Density Functional Theory (DFT) and Time-Dependent DFT for simulating UV-VIS absorption spectra, considering the solvatochromic and tautomeric effects (Kuźnik et al., 2012).

4. Use in Direct Enzymic Assays

This acid, coupled with 4-aminophenazone, forms a chromogenic system used in direct enzymic assays of uric acid in serum and urine. This method offers high accuracy and precision, with a linear standard curve suitable for uric acid concentrations up to 1500 mumol/L. Its high absorptivity allows for low sample/reagent volume ratios, making it efficient and cost-effective (Fossati, Prencipe & Berti, 1980).

5. Serum Triglycerides Determination

In clinical chemistry, 3,5-Dichloro-2-hydroxybenzenesulfonic acid is part of a colorimetric procedure for determining serum triglycerides. Its use in combination with enzymes like lipase and glycerol kinase allows for accurate and precise analysis of triglycerides in human sera, with a high analytical recovery rate and good correlation with standard methods (Fossati & Prencipe, 1982).

Safety And Hazards

The safety data sheet for 3,5-Dichloro-2-hydroxybenzenesulfonic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautions should be taken while handling this chemical .

properties

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKJNIMGNUTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54970-72-8 (mono-hydrochloride salt)
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70180909
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-hydroxybenzenesulfonic acid

CAS RN

26281-43-6
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26281-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-2-hydroxybenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
P Fossati, L Prencipe, G Berti - Clinical chemistry, 1980 - academic.oup.com
A new direct colorimetric procedure for uric acid assay in serum or urine is described, utilizing a 3,5-dichloro-2-hydroxybenzene sulfonic acid/4-aminophenazone chromogenic system …
Number of citations: 473 academic.oup.com
P Fossati, L Prencipe - Clinical chemistry, 1982 - academic.oup.com
In this direct colorimetric procedure, serum triglycerides are hydrolyzed by lipase, and the released glycerol is assayed in a reaction catalyzed by glycerol kinase and L-alpha-glycerol-…
Number of citations: 792 academic.oup.com
P Fossati, L Prencipe, G Berti - Clinical chemistry, 1983 - academic.oup.com
We describe a new colorimetric method for measuring creatinine in serum and urine. Creatinine hydrolysis is catalyzed by creatinine amidohydrolase, and the creatine so produced is …
Number of citations: 315 academic.oup.com
A Bertrand, J Buret - Clinica Chimica Acta, 1982 - Elsevier
We describe a one-step kinetic method for the determination of 5'-nucleotidase (EC 3.1.3.5). Inosine is formed by the hydrolysis of inosine 5'-monophosphate which is catalyzed by serie …
Number of citations: 38 www.sciencedirect.com
SY Chu, P Cashion, M Jiang - Clinical Biochemistry, 1989 - Elsevier
A new colorimetric procedure for the determination of purine nucleoside phosphorylase (PNP, EC 2.4.2.1) activity is described. In this procedure, the hydrogen peroxide formed in the …
Number of citations: 18 www.sciencedirect.com
P Fossati, L Prencipe - Clinical chemistry, 2010 - academic.oup.com
Our 1980 report inClinical Chemistrydescribed an improved chromogenic detection system that, coupled with the enzyme oxidation of uric acid, led to a direct method for assaying uric …
Number of citations: 8 academic.oup.com
ER Kiranas, SM Tzouwara-Karayanni, MI Karayannis - Analyst, 1993 - pubs.rsc.org
The kinetics and mechanism of the reactions between 4-aminoantipyrine and/or 3,5-dichloro-2-hydroxybenzenesulfonic acid with Fe2+ in the presence of H2O2 have been investigated. …
Number of citations: 9 pubs.rsc.org
DM Obzansky, BR Rabin, DM Simons… - Clinical …, 1991 - academic.oup.com
A highly sensitive flavin adenine dinucleotide-3'-phosphate (FADP)-based enzyme amplification cascade has been developed for determining alkaline phosphatase (ALP; EC 3.1.3.1). …
Number of citations: 37 academic.oup.com
P Van Gestelen, H Asard, N Horemans… - Physiologia …, 1998 - Wiley Online Library
Higher plants produce active oxygen species (AOS) that regulate their defence responses against pathogenic elicitation. Etiolated bean seedlings (Phaseolus vulgaris L. cv. Limburgse …
Number of citations: 42 onlinelibrary.wiley.com
D Tarasek, B Gąsowska-Bajger, H Wojtasek - Bioorganic Chemistry, 2020 - Elsevier
p-Diphenols, such as homogentisic acid, gentisic acid, etamsylate, and calcium dobesilate, interfere with diagnostic tests utilizing the Trinder reaction but the mechanisms of these …
Number of citations: 13 www.sciencedirect.com

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